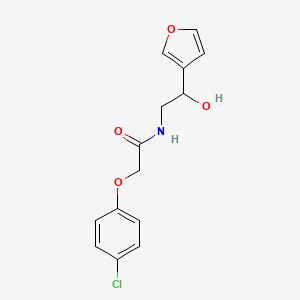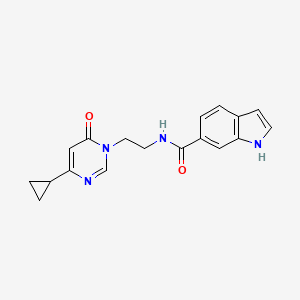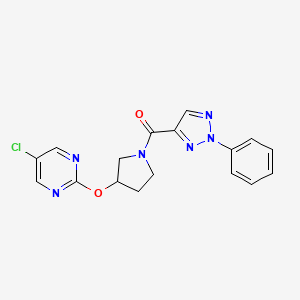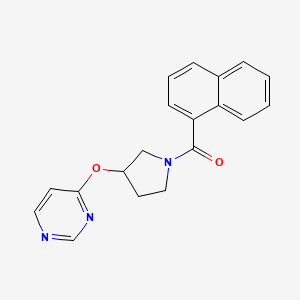![molecular formula C21H24FN5O2 B2548737 3-(2-氟苄基)-8-异丁基-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 938761-35-4](/img/structure/B2548737.png)
3-(2-氟苄基)-8-异丁基-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . It has been studied for its potential applications in the field of pharmaceutical chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives . The process also involves the use of high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
This compound has been evaluated for its serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as IR and NMR . The molecular weight of the compound is 433.5 g/mol .科学研究应用
合成与生物学评估
一系列1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮衍生物(包括与“3-(2-氟苄基)-8-异丁基-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮”结构相似的化合物)已被合成并对其生物活性进行了评估。这些化合物显示出作为抗抑郁剂的潜力,其中某些化合物在初步药理学体内研究中显示出有希望的结果,例如小鼠的强迫游泳试验。这凸显了该化合物在开发治疗情绪障碍的新疗法中的潜在应用(Zagórska et al., 2016)。
双靶点定向配体
另一个应用领域涉及双靶点定向配体的设计,该配体将腺苷受体拮抗活性与单胺氧化酶B (MAO-B)的阻断相结合。这种方法旨在通过靶向参与该疾病发病机制的多种途径来开发用于神经退行性疾病(特别是帕金森病)的新型治疗剂。已合成并评估了基于具有芳香取代基的稠合嘌呤骨架的化合物(其结构类似于“3-(2-氟苄基)-8-异丁基-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮”),以了解其在这一方面的潜力(Załuski et al., 2019)。
抗惊厥活性
研究还探讨了与“3-(2-氟苄基)-8-异丁基-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮”在结构上相关的化合物的抗惊厥特性。这些研究旨在通过研究这些化合物在诱发癫痫发作模型中的疗效来确定癫痫及相关疾病的新治疗选择。这些发现可能导致开发出具有改善的安全性和疗效特征的新型抗惊厥药物(Kelley et al., 1995)。
作用机制
The compound’s interaction with its targets can lead to changes in various biochemical pathways. The specific pathways affected would depend on the compound’s targets. These changes can then result in various molecular and cellular effects .
In terms of pharmacokinetics, factors such as the compound’s structure, solubility, and stability can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The compound’s action can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and efficacy .
生化分析
Biochemical Properties
3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, particularly isoforms such as 1A2, 2C9, 2C19, 2D6, and 3A4 . These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, the compound’s structure allows it to participate in nucleophilic substitution and free radical reactions at the benzylic position .
Cellular Effects
The effects of 3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . The compound’s impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby altering cellular behavior.
Molecular Mechanism
At the molecular level, 3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, the compound’s structure allows it to participate in free radical reactions, which can lead to the formation of reactive intermediates that further influence biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound possesses excellent plasma stability with a half-life greater than 289.1 minutes . Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, toxic or adverse effects may be observed. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other drugs, potentially resulting in toxicity at high doses . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with these enzymes can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell . Additionally, the compound’s structure allows it to participate in nucleophilic substitution and free radical reactions, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within the cell, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cytochrome P450 enzymes, which are primarily located in the endoplasmic reticulum, suggests that the compound may localize to this organelle . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-12(2)10-25-13(3)14(4)27-17-18(23-20(25)27)24(5)21(29)26(19(17)28)11-15-8-6-7-9-16(15)22/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPJHPGPRNAPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)


![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)

